molecular formula C6H8N2O2S B1419529 6-Methylpyridine-3-sulfonamide CAS No. 34082-13-8

6-Methylpyridine-3-sulfonamide

Cat. No. B1419529
CAS RN: 34082-13-8
M. Wt: 172.21 g/mol
InChI Key: RPLBYMXKOXFVNR-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-sulfonamide is a synthetic organic compound used widely in scientific research for its various physical and chemical properties. It is an organo-sulphur compound containing the -SO2NH2 group .


Molecular Structure Analysis

The molecular formula of 6-Methylpyridine-3-sulfonamide is C6H8N2O2S. Its average mass is 172.205 Da and its monoisotopic mass is 172.030655 Da .


Physical And Chemical Properties Analysis

6-Methylpyridine-3-sulfonamide has a density of 1.3±0.1 g/cm3, a boiling point of 341.9±44.0 °C at 760 mmHg, and a flash point of 160.6±28.4 °C. It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Antibacterial Properties

6-Methylpyridine-3-sulfonamide, like other sulfonamides, exhibits antibacterial activity. This compound can inhibit the growth of bacteria by interfering with their ability to produce folic acid, which is essential for bacterial cell growth and replication . This makes it a valuable agent in the development of new antibacterial drugs, particularly for treating infections where resistance to other antibiotics has developed.

Anti-Dihydropteroate Synthetase Activity

The anti-dihydropteroate synthetase activity of 6-Methylpyridine-3-sulfonamide makes it a candidate for the treatment of diseases caused by protozoa, such as toxoplasmosis . This activity disrupts the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for the survival of these pathogens.

Cancer Research

In cancer research, 6-Methylpyridine-3-sulfonamide may play a role in developing therapies targeting the PI3K/mTOR pathway, which is crucial for cell proliferation, survival, migration, and metabolism . Inhibitors that can modulate this pathway are of significant interest in the field of oncology.

Drug Synthesis Intermediates

Sulfonamides, including 6-Methylpyridine-3-sulfonamide, are used as intermediates in the synthesis of more complex drug molecules . Their chemical structure allows for various modifications, making them versatile building blocks in medicinal chemistry.

Environmental Toxicity Studies

The environmental impact of sulfonamides is an area of active research. 6-Methylpyridine-3-sulfonamide, due to its stability and persistence, can be used to study the environmental toxicity of sulfonamide drugs, their biodegradability, and their effects on ecosystems .

Mechanism of Action

Target of Action

6-Methylpyridine-3-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

Sulfonamides, including 6-Methylpyridine-3-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA production in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 6-Methylpyridine-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, thereby exerting its antibacterial effects .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 6-Methylpyridine-3-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential precursor for DNA production, the compound effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of 6-Methylpyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability .

Future Directions

The future directions of 6-Methylpyridine-3-sulfonamide and related compounds are promising. Trifluoromethylpyridines, for instance, have found applications in the agrochemical and pharmaceutical industries, and many novel applications are expected to be discovered in the future .

properties

IUPAC Name

6-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLBYMXKOXFVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664040
Record name 6-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34082-13-8
Record name 6-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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